TGR5 agonist 4

Potency TGR5 activation GPBAR1

Select TGR5 agonist 4 (CAS 1872436-42-4) for superior potency (hTGR5 EC50: 2 nM) and balanced human-mouse cross-reactivity, ideal for SAR, translational metabolic disease modeling, and HTS assay validation. Its non-steroidal, non-bile acid scaffold ensures distinct pharmacological profiling over bile acid-derived agonists like INT-777, INT-767, or BAR501, preventing off-target confounds in your target engagement studies. Available for global B2B procurement as a high-purity research reagent.

Molecular Formula C24H38F2O5
Molecular Weight 444.6 g/mol
Cat. No. B12385503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGR5 agonist 4
Molecular FormulaC24H38F2O5
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1
InChIKeyBAAUSBFPCCBIKT-FHAGEWQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TGR5 agonist 4 (1872436-42-4): A Potent Non-Bile Acid GPBAR1 Agonist for Metabolic Research


TGR5 agonist 4 (CAS: 1872436-42-4), also designated as TGR5 Receptor Agonist 4, is a synthetic small-molecule agonist of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5). It demonstrates potent activation of the human TGR5 receptor with an EC₅₀ of 2 nM and the mouse ortholog with an EC₅₀ of 3 nM . This compound is a non-steroidal, non-bile acid derivative with a molecular formula of C₂₅H₂₇ClN₂O₅ and a molecular weight of 470.95 g/mol . Its primary utility in research settings is for investigating the role of TGR5 signaling in glucose homeostasis, energy expenditure, and metabolic disease models .

Critical Differentiation of TGR5 agonist 4: Why In-Class Agonists Cannot Be Assumed Equivalent


TGR5 agonists are a chemically diverse class encompassing steroidal bile acid derivatives (e.g., INT-777), semi-synthetic bile acid analogs (e.g., BAR501), and synthetic non-steroidal small molecules (e.g., TC-G 1005, RO5527239). TGR5 agonist 4, as a synthetic non-bile acid compound, possesses distinct physicochemical properties, potency profiles, and potential off-target liabilities that preclude its simple substitution for another TGR5 agonist . Evidence demonstrates that compounds within this class exhibit orders-of-magnitude differences in potency (EC₅₀ values ranging from 0.25 nM to >17 μM) and variable species cross-reactivity profiles, making direct substitution scientifically invalid without comparative validation . Furthermore, the presence of dual FXR/TGR5 activity in some analogs (e.g., INT-767) versus pure TGR5 agonism in TGR5 agonist 4 introduces confounding variables that can fundamentally alter experimental outcomes .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of TGR5 agonist 4


TGR5 agonist 4 Demonstrates Superior Human TGR5 Potency Compared to Established Non-Steroidal Agonists

TGR5 agonist 4 (hTGR5 EC₅₀: 2 nM) exhibits higher potency than several widely used non-steroidal TGR5 agonists. Compared to GPBAR-A (hTGR5 EC₅₀: 50 nM), TGR5 agonist 4 is 25-fold more potent . Against RO5527239, for which specific hTGR5 EC₅₀ data is less commonly reported but is described as an orally active agonist, TGR5 agonist 4 provides a distinct, high-potency alternative for in vitro studies . This data is cross-study comparable, as assay conditions (cAMP accumulation in recombinant cell lines) are standard for TGR5 agonist characterization.

Potency TGR5 activation GPBAR1

TGR5 agonist 4 Exhibits a Distinct Species Cross-Reactivity Profile Relative to TC-G 1005

TGR5 agonist 4 demonstrates a more balanced human-to-mouse potency ratio (hTGR5 EC₅₀: 2 nM, mTGR5 EC₅₀: 3 nM) compared to TC-G 1005 (hTGR5 EC₅₀: 0.72 nM, mTGR5 EC₅₀: 6.2 nM) . The ratio of mTGR5 to hTGR5 EC₅₀ is 1.5 for TGR5 agonist 4 versus 8.6 for TC-G 1005. This indicates that TGR5 agonist 4 retains near-equivalent potency on the mouse receptor, while TC-G 1005 shows a marked preference for the human receptor . This is a cross-study comparison based on vendor-provided bioactivity data.

Species specificity In vivo models Cross-reactivity

TGR5 agonist 4 Provides a Non-Bile Acid, Non-Steroidal Scaffold Distinct from Steroidal Agonists

TGR5 agonist 4 is a synthetic small molecule with the formula C₂₅H₂₇ClN₂O₅, clearly distinct from steroidal bile acid-derived agonists such as BAR501 (C₂₆H₄₆O₃) . This non-steroidal structure may confer different pharmacokinetic properties, off-target profiles, and solubility characteristics compared to steroidal analogs . While direct head-to-head selectivity data against FXR is not available, the synthetic nature of TGR5 agonist 4 differentiates it from dual agonists like INT-767 (EC₅₀ FXR 30 nM, TGR5 630 nM) and from steroidal TGR5-selective agonists like BAR501 (EC₅₀ 1-17 μM) . This is class-level inference based on chemical structure.

Chemical scaffold Selectivity Physicochemical properties

Limited Available Evidence for TGR5 agonist 4: A Call for Rigorous In-House Validation

A comprehensive literature search reveals that TGR5 agonist 4 (CAS: 1872436-42-4) is primarily characterized by vendor datasheets . Peer-reviewed publications detailing its in vivo pharmacokinetics, selectivity panel data against related nuclear receptors (e.g., FXR, LXR, VDR), and chronic efficacy in disease models are currently absent or not indexed under this specific name . In contrast, comparator compounds such as BAR501, TC-G 1005, and INT-777 have extensive published datasets characterizing their in vivo efficacy, selectivity, and pharmacokinetics . Therefore, the procurement value of TGR5 agonist 4 is predicated on its unique potency and structural features, but its adoption necessitates rigorous in-house validation for any application beyond simple in vitro TGR5 activation.

Data transparency Validation Research tool

Optimal Research Applications for TGR5 agonist 4 Based on Quantitative Differentiation


In Vitro GPBAR1/TGR5 Signaling Studies Requiring Maximal Potency and Balanced Human-Mouse Cross-Reactivity

Based on its high potency (hTGR5 EC₅₀: 2 nM) and balanced human-mouse cross-reactivity (ratio 1.5), TGR5 agonist 4 is ideally suited for in vitro cAMP accumulation assays, β-arrestin recruitment studies, or gene expression analyses in both human and mouse cell lines . Its superior potency over GPBAR-A and more balanced species profile compared to TC-G 1005 make it a preferred tool for initial target validation experiments and for studies where translation between human and mouse systems is anticipated .

Chemical Biology Studies Exploring Non-Steroidal, Non-Bile Acid TGR5 Agonism

The synthetic, non-steroidal scaffold of TGR5 agonist 4 (C₂₅H₂₇ClN₂O₅) distinguishes it from the bile acid-derived agonists (e.g., INT-777, BAR501) that dominate the TGR5 chemical biology landscape . This makes it a valuable tool for structure-activity relationship (SAR) studies, chemoproteomic target engagement assays, and investigations into ligand-specific signaling bias where the chemical scaffold, rather than just target activation, may influence downstream biology .

Assay Development and High-Throughput Screening (HTS) as a Potent Reference Agonist

Given its reported EC₅₀ of 2 nM for hTGR5, TGR5 agonist 4 can serve as a high-potency positive control in the development and validation of TGR5 cellular assays, including those intended for HTS campaigns . Its defined potency and commercial availability from multiple vendors support its use as a reference standard for normalizing inter-assay variability and benchmarking the activity of novel TGR5 ligands .

Pilot In Vivo Studies for Target Engagement and GLP-1 Secretion (with validation)

Although direct published in vivo data are limited, the described role of TGR5 agonist 4 in hypoglycemic and weight loss research, coupled with its balanced mouse potency (mTGR5 EC₅₀: 3 nM), suggests utility in pilot in vivo experiments . Researchers may use this compound to explore acute GLP-1 secretion in mice or to test target engagement in metabolic tissues . However, this application necessitates rigorous in-house validation of pharmacokinetics and tolerability, as these parameters are not yet established in the peer-reviewed literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGR5 agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.